Cas no 289471-92-7 (2-Benzyloxy-4-iodophenol)

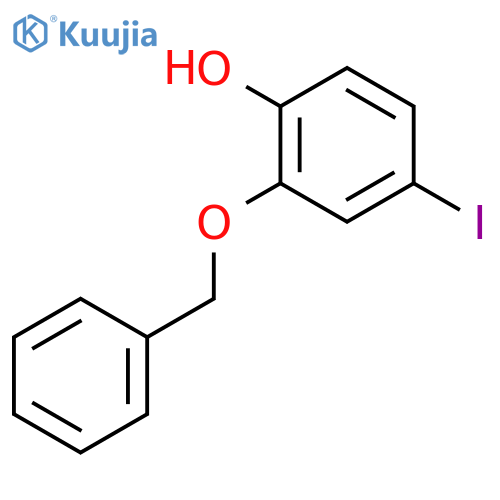

2-Benzyloxy-4-iodophenol structure

商品名:2-Benzyloxy-4-iodophenol

2-Benzyloxy-4-iodophenol 化学的及び物理的性質

名前と識別子

-

- 2-Benzyloxy-4-iodophenol

- 4-iodo-2-phenylmethoxyphenol

- MFCD28145159

- CS-0527518

- SUUAJTJMEHPEDV-UHFFFAOYSA-N

- G63100

- 2-(Benzyloxy)-4-iodophenol

- 289471-92-7

- SY353547

- A846303

- SCHEMBL17685895

- DTXSID00573002

- 4-Iodo-2-(phenylmethoxy)phenol

- DB-313556

-

- インチ: InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2

- InChIKey: SUUAJTJMEHPEDV-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O

計算された属性

- せいみつぶんしりょう: 325.98000

- どういたいしつりょう: 325.98038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- PSA: 29.46000

- LogP: 3.57580

2-Benzyloxy-4-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-503726-500mg |

2-Benzyloxy-4-iodophenol, |

289471-92-7 | 500mg |

¥3234.00 | 2023-09-05 | ||

| 1PlusChem | 1P00C39H-100mg |

4-Iodo-2-(phenylMethoxy)phenol |

289471-92-7 | 95% | 100mg |

$186.00 | 2024-05-06 | |

| A2B Chem LLC | AF63301-100mg |

2-Benzyloxy-4-iodophenol |

289471-92-7 | 95% | 100mg |

$149.00 | 2024-04-20 | |

| A2B Chem LLC | AF63301-5g |

2-Benzyloxy-4-iodophenol |

289471-92-7 | 5g |

$3889.00 | 2023-12-31 | ||

| Ambeed | A317606-250mg |

2-(Benzyloxy)-4-iodophenol |

289471-92-7 | 95% | 250mg |

$273.0 | 2025-03-05 | |

| Ambeed | A317606-5g |

2-(Benzyloxy)-4-iodophenol |

289471-92-7 | 95% | 5g |

$1648.0 | 2025-03-05 | |

| TRC | B286405-500mg |

2-Benzyloxy-4-iodophenol |

289471-92-7 | 500mg |

$ 253.00 | 2023-04-18 | ||

| Ambeed | A317606-100mg |

2-(Benzyloxy)-4-iodophenol |

289471-92-7 | 95% | 100mg |

$163.0 | 2025-03-05 | |

| A2B Chem LLC | AF63301-1g |

2-Benzyloxy-4-iodophenol |

289471-92-7 | 95% | 1g |

$680.00 | 2024-04-20 | |

| 1PlusChem | 1P00C39H-250mg |

4-Iodo-2-(phenylMethoxy)phenol |

289471-92-7 | 95% | 250mg |

$301.00 | 2024-05-06 |

2-Benzyloxy-4-iodophenol 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

289471-92-7 (2-Benzyloxy-4-iodophenol) 関連製品

- 19578-68-8(4-Benzyloxyiodobenzene)

- 107623-21-2(1-(Benzyloxy)-3-iodobenzene)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:289471-92-7)2-Benzyloxy-4-iodophenol

清らかである:99%/99%/99%

はかる:1g/250mg/100mg

価格 ($):765.0/284.0/167.0